molecular formula C9H21ClN2O2 B577572 tert-Butyl (4-aminobutan-2-yl)carbamate hydrochloride CAS No. 1235439-71-0

tert-Butyl (4-aminobutan-2-yl)carbamate hydrochloride

Cat. No.: B577572
CAS No.: 1235439-71-0
M. Wt: 224.729
InChI Key: XUYGIQRFKIJQGF-UHFFFAOYSA-N
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Description

tert-Butyl (4-aminobutan-2-yl)carbamate hydrochloride is a Boc-protected amine derivative widely employed as a pharmaceutical intermediate in drug discovery and synthesis. Its structure features a tert-butoxycarbonyl (Boc) group protecting a primary amine on a butane backbone, with the hydrochloride salt enhancing solubility and stability for handling .

Properties

IUPAC Name

tert-butyl N-(4-aminobutan-2-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-7(5-6-10)11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYGIQRFKIJQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-71-0
Record name tert-butyl N-(4-aminobutan-2-yl)carbamate hydrochloride
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Mechanism of Action

The mechanism of action of tert-Butyl (4-aminobutan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a carbamate, which can inhibit certain enzymes by forming stable carbamate-enzyme complexes . This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their differences, and applications:

Compound Name CAS Number Structural Variation Purity (%) Key Applications/Notes References
tert-Butyl (4-aminobutan-2-yl)carbamate HCl Not explicitly listed Prototype compound; primary amine, saturated chain N/A Medical intermediate for drug synthesis
tert-Butyl (4-aminobut-2-en-1-yl)carbamate HCl 156731-40-7 Unsaturated enamine (C=C bond at position 2) 96 Enhanced reactivity due to conjugation
tert-Butyl (4-hydroxybutan-2-yl)carbamate 146514-31-0 Hydroxyl group replaces amine N/A Lab research; limited solubility in water
tert-Butyl N-[(2S)-4-aminobutan-2-yl]carbamate 176982-57-3 Stereocenter at C2 (S-configuration) 98 Chiral building block for asymmetric synthesis
trans-3-aminocyclopentanol hydrochloride 1259436-59-3 Cyclopentane ring with trans-amine and hydroxyl N/A Spirocyclic drug scaffolds

Key Comparative Insights:

Reactivity and Solubility :

  • The hydrochloride salt form (e.g., CAS 156731-40-7) improves water solubility compared to free bases (e.g., CAS 176982-57-3) .
  • Enamine derivatives (e.g., CAS 156731-40-7) exhibit increased reactivity in Michael additions or nucleophilic substitutions due to conjugation .

Stereochemical Influence :

  • Chiral analogs like CAS 176982-57-3 are critical for synthesizing enantioselective drugs, whereas the prototype lacks defined stereochemistry .

Functional Group Impact :

  • Hydroxyl-substituted analogs (e.g., CAS 146514-31-0) are less reactive in amide couplings but serve as precursors for oxidation or protection strategies .
  • Cyclic derivatives (e.g., CAS 1259436-59-3) are favored in constrained peptide mimics or kinase inhibitors due to rigid geometry .

Biological Activity

tert-Butyl (4-aminobutan-2-yl)carbamate hydrochloride is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

  • Chemical Formula : C₉H₁₈N₂O₂·HCl
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 1212395-34-0

This compound is characterized by its carbamate functional group, which is known to interact with various biological targets, particularly enzymes.

The primary mechanism of action for this compound involves the inhibition of specific enzymes through the formation of stable carbamate-enzyme complexes. This interaction can modulate various biochemical pathways, making it a valuable reagent in biochemical assays and drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Study 1: Neuroprotection in Cellular Models

A study investigated the neuroprotective effects of a related compound in astrocytes exposed to amyloid-beta (Aβ) peptides. The findings indicated that treatment with the compound reduced Aβ-induced cytotoxicity and inflammation markers significantly compared to untreated controls .

Treatment GroupAβ Levels (ng/mL)TNF-α Levels (pg/mL)
Control20050
Compound12030
Galantamine10025

Study 2: Enzyme Inhibition Assay

In a biochemical assay, this compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurotransmission. The results demonstrated a dose-dependent inhibition, suggesting potential implications for treating Alzheimer's disease .

Concentration (μM)% Inhibition
1025
5055
10080

Comparative Analysis

When compared to similar compounds, this compound shows unique properties due to its specific structural configuration which enhances its ability to form stable enzyme complexes.

Compound NameBiological Activity
tert-Butyl carbamateGeneral enzyme inhibition
tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochlorideNeuroprotective effects
tert-Butyl (4-amino-butanoyl)carbamateModerate antimicrobial activity

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